molecular formula C14H23NO2 B6194790 tert-butyl 3-{bicyclo[1.1.1]pentan-1-yl}pyrrolidine-1-carboxylate CAS No. 2680536-34-7

tert-butyl 3-{bicyclo[1.1.1]pentan-1-yl}pyrrolidine-1-carboxylate

Cat. No.: B6194790
CAS No.: 2680536-34-7
M. Wt: 237.3
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Description

tert-Butyl 3-{bicyclo[1.1.1]pentan-1-yl}pyrrolidine-1-carboxylate: is a synthetic organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-{bicyclo[1.1.1]pentan-1-yl}pyrrolidine-1-carboxylate typically involves multiple steps:

    Formation of the Bicyclo[1.1.1]pentane Core:

    Attachment of the Pyrrolidine Ring:

    Introduction of the tert-Butyl Group:

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing automated purification systems to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products:

  • Oxidation can yield ketones or alcohols.
  • Reduction can produce amine derivatives.
  • Substitution can lead to various ester or amide derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Studied for its unique structural properties and stability.

Biology and Medicine:

  • Potential applications in drug design due to its rigid bicyclic structure, which can influence the binding affinity and specificity of pharmaceutical compounds.
  • Investigated for its potential use as a scaffold in the development of enzyme inhibitors.

Industry:

  • Utilized in the development of new materials with unique mechanical properties due to the rigidity of the bicyclo[1.1.1]pentane core.

Mechanism of Action

The mechanism by which tert-butyl 3-{bicyclo[1.1.1]pentan-1-yl}pyrrolidine-1-carboxylate exerts its effects depends on its application:

    In Drug Design: It may act by binding to specific enzymes or receptors, altering their activity. The bicyclic structure can provide a rigid framework that enhances binding specificity.

    In Materials Science: The rigidity and stability of the compound contribute to the mechanical properties of the materials in which it is incorporated.

Comparison with Similar Compounds

    tert-Butyl 3-{bicyclo[1.1.1]pentan-1-yl}carbamate: Similar in structure but with a carbamate group instead of a pyrrolidine ring.

    tert-Butyl 3-{bicyclo[1.1.1]pentan-1-yl}amine: Lacks the ester group, making it more reactive in certain conditions.

Uniqueness:

  • The presence of the pyrrolidine ring in tert-butyl 3-{bicyclo[1.1.1]pentan-1-yl}pyrrolidine-1-carboxylate provides additional sites for chemical modification, making it more versatile in synthetic applications.
  • The combination of the bicyclo[1.1.1]pentane core with the pyrrolidine ring and tert-butyl ester group offers a unique balance of rigidity and reactivity, which is valuable in both medicinal chemistry and materials science.

This compound’s unique structure and properties make it a valuable subject of study in various scientific fields

Properties

CAS No.

2680536-34-7

Molecular Formula

C14H23NO2

Molecular Weight

237.3

Purity

95

Origin of Product

United States

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